Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphine
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Overview
Description
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane: is a chemical compound with the molecular formula C36H27P and a molecular weight of 490.57 g/mol . This compound is known for its unique structure, which includes two dibenzo[a,d]cycloheptene groups and a phenylphosphane group. It is often used as a ligand in various chemical reactions, particularly in the field of catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane typically involves the reaction of dibenzo[a,d]cycloheptene with phenylphosphane under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig cross-coupling reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane are not widely documented, the compound is typically produced in research laboratories for experimental and research purposes .
Chemical Reactions Analysis
Types of Reactions: Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .
Scientific Research Applications
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane primarily involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic reaction being studied .
Comparison with Similar Compounds
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine: Similar structure but contains an amine group instead of a phenylphosphane group.
Phenylbis(5H-dibenzo[a,d]cycloheptene-5-yl)phosphine: Another phosphine derivative with a similar structure.
Uniqueness: Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane is unique due to its specific combination of dibenzo[a,d]cycloheptene and phenylphosphane groups, which confer distinct chemical properties and reactivity. Its ability to act as a versatile ligand in various catalytic reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C36H27P |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
phenyl-bis(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane |
InChI |
InChI=1S/C36H27P/c1-2-16-30(17-3-1)37(35-31-18-8-4-12-26(31)22-23-27-13-5-9-19-32(27)35)36-33-20-10-6-14-28(33)24-25-29-15-7-11-21-34(29)36/h1-25,35-36H |
InChI Key |
FPKRJQIFIQXPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2C3=CC=CC=C3C=CC4=CC=CC=C24)C5C6=CC=CC=C6C=CC7=CC=CC=C57 |
Origin of Product |
United States |
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